molecular formula C18H12N2 B12936557 2,2'-(Anthracene-2,6-diyl)diacetonitrile

2,2'-(Anthracene-2,6-diyl)diacetonitrile

Cat. No.: B12936557
M. Wt: 256.3 g/mol
InChI Key: DUMAEJNYQAPDOR-UHFFFAOYSA-N
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Description

2,2’-(Anthracene-2,6-diyl)diacetonitrile is an organic compound with the molecular formula C18H12N2 It is characterized by the presence of an anthracene core substituted at the 2 and 6 positions with acetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-2,6-diyl)diacetonitrile typically involves the reaction of anthracene with cyanomethyl reagents. One common method includes the use of 9,10-dichloromethylanthracene as a starting material, which undergoes nucleophilic substitution with sodium cyanide or potassium cyanide to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Anthracene-2,6-diyl)diacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-(Anthracene-2,6-diyl)diacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.

    Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diacetonitrile is primarily related to its ability to interact with various molecular targets. The nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The anthracene core provides a rigid and planar structure, which is beneficial for stacking interactions and electronic properties .

Similar Compounds:

Uniqueness: 2,2’-(Anthracene-2,6-diyl)diacetonitrile is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

2-[6-(cyanomethyl)anthracen-2-yl]acetonitrile

InChI

InChI=1S/C18H12N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-6H2

InChI Key

DUMAEJNYQAPDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)CC#N)C=C2C=C1CC#N

Origin of Product

United States

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